
6-(Difluoromethyl)picolinaldehyde
Descripción general
Descripción
6-(Difluoromethyl)picolinaldehyde is a chemical compound with the molecular formula C7H5F2NO . It is also known by other names such as 6-(DIFLUOROMETHYL)PYRIDINE-2-CARBALDEHYDE . The compound has a molecular weight of 157.12 g/mol .
Molecular Structure Analysis
The InChI code for 6-(Difluoromethyl)picolinaldehyde is1S/C7H5F2NO/c8-7(9)6-3-1-2-5(4-11)10-6/h1-4,7H . The compound’s canonical SMILES is C1=CC(=NC(=C1)C(F)F)C=O . These codes provide a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
6-(Difluoromethyl)picolinaldehyde has a molecular weight of 157.12 g/mol . It has a computed XLogP3-AA value of 1.3, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The compound has a topological polar surface area of 30 Ų . It is a pale-yellow to yellow-brown liquid .Aplicaciones Científicas De Investigación
Application in Asymmetric Carbonyl Catalysis
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in Asymmetric Carbonyl Catalysis .
Comprehensive and Detailed Summary of the Application
“6-(Difluoromethyl)picolinaldehyde” has been used in a new strategy of asymmetric carbonyl catalysis for the direct Mannich/condensation cascade reaction of glycine ester with aromatic aldimines . This strategy involves a chiral Lewis acid-bonded aldehyde .
Detailed Description of the Methods of Application or Experimental Procedures
The co-catalytic system of 2-picolinaldehyde and chiral Yb III - N, N ′-dioxides was identified to be efficient under mild conditions . The reaction could be carried out in a three-component version involving glycine ester, aldehydes, and anilines with equally good results .
Thorough Summary of the Results or Outcomes Obtained
This method provided a series of trisubstituted imidazolidines in moderate to good yields with high diastereo- and enantioselectivities . Enantiodivergent synthesis was achieved via changing the sub-structures of the chiral ligands .
Safety And Hazards
Propiedades
IUPAC Name |
6-(difluoromethyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c8-7(9)6-3-1-2-5(4-11)10-6/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXXMSYHFUPWFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598361 | |
| Record name | 6-(Difluoromethyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Difluoromethyl)picolinaldehyde | |
CAS RN |
208111-30-2 | |
| Record name | 6-(Difluoromethyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(difluoromethyl)pyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

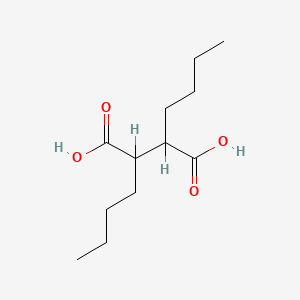
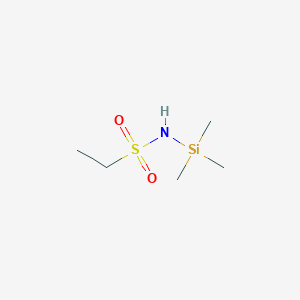


![(6R,8R,9S,10R,13S,14S,17S)-6,17-Dihydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1627341.png)


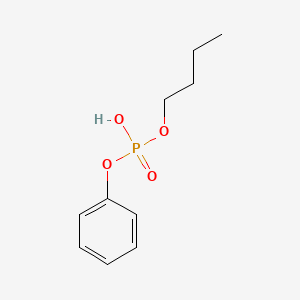
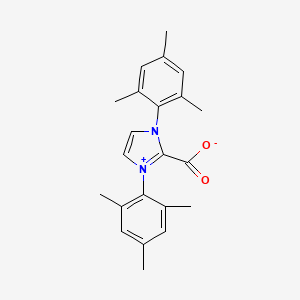
![5H-[1,3]Dioxolo[4,5-f]indole-6,7-dione](/img/structure/B1627350.png)
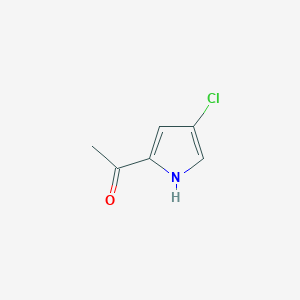
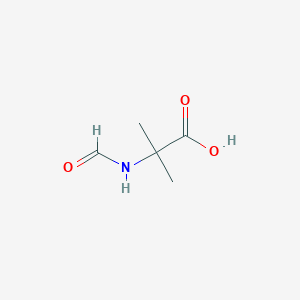
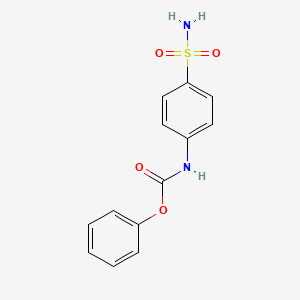
![2-(2-Chloro-3-methylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1627356.png)